4-Methylumbelliferyl b-D-gentiotrioside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

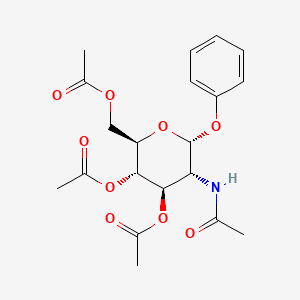

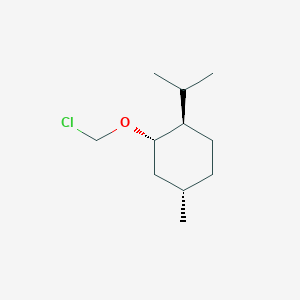

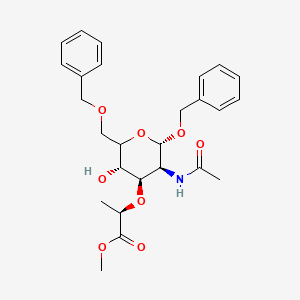

4-Methylumbelliferyl b-D-gentiotrioside (4-MUBG) is a glycoside of the compound 4-methylumbelliferone (4-MU). 4-MUBG is a widely used chemical in scientific research, and is known for its fluorescent properties, which make it a useful tool in a variety of laboratory experiments. In addition to its fluorescent properties, 4-MUBG has been found to have a wide range of biochemical and physiological effects on biological systems.

Wissenschaftliche Forschungsanwendungen

Detection of Microorganisms

Field

Application Summary

4-Methylumbelliferyl Glycosides, including 4-Methylumbelliferyl b-D-gentiotrioside, are used for the detection of microorganisms .

Experimental Procedure

The exact procedure is not specified in the source, but it typically involves introducing the compound to a sample and observing any fluorescence, which would indicate the presence of the microorganisms .

Results

The results would depend on the specific experiment, but the general outcome is the detection of microorganisms .

Fluorimetric Analysis of Reporter Gene Expression

Field

Application Summary

4-Methylumbelliferyl-β-D-glucuronide hydrate (MUG), a similar compound to 4-Methylumbelliferyl b-D-gentiotrioside, has been used as a β-glucuronidase (GUS) substrate for fluorimetric analysis of reporter gene expression in Arabidopsis thaliana .

Experimental Procedure

The compound is used as a substrate in a fluorimetric assay for GUS activity . The exact procedure would depend on the specific experiment.

Results

The results would be a measure of GUS activity, which can be used to analyze reporter gene expression .

Identification of Escherichia coli

Application Summary

4-Methylumbelliferyl-beta-D-glucuronide, a similar compound to 4-Methylumbelliferyl b-D-gentiotrioside, is a fluorogenic substrate for measuring of ß-glucoronidiase activity, for rapid sensitive identification of Escherichia coli .

Experimental Procedure

The compound is used as a substrate in an assay for glucuronidase activity . The exact procedure would depend on the specific experiment.

Results

The results would be a measure of glucuronidase activity, which can be used to identify Escherichia coli .

Determination of Chitinase and Chitotriosidase Enzyme Activity

Field

Application Summary

4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside, a similar compound to 4-Methylumbelliferyl b-D-gentiotrioside, has been used as a fluorogenic substrate to determine chitinase and chitotriosidase enzyme activity .

Experimental Procedure

The compound is used as a substrate in an assay for chitinase and chitotriosidase activity . The exact procedure would depend on the specific experiment.

Results

The results would be a measure of chitinase and chitotriosidase activity, which can be used to investigate various biological processes .

Detection of Microorganisms in Food

Field

Application Summary

4-Methylumbelliferyl glycosides, including 4-Methylumbelliferyl b-D-gentiotrioside, have been widely exploited in diagnostic microbiology for the detection and identification of microorganisms in food .

Experimental Procedure

The compound is used as a substrate in an assay for specific cellular glycosidases activities . The exact procedure would depend on the specific experiment.

Results

The results would be a measure of specific cellular glycosidases activities, which can be used to detect and identify microorganisms in food .

Eigenschaften

IUPAC Name |

4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3/t13-,14-,15-,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYXQNIYOMUPSR-JHSKCKNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl b-D-gentiotrioside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

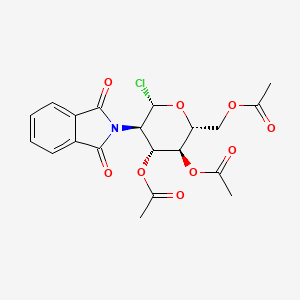

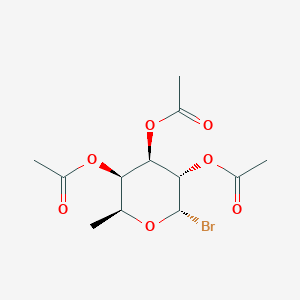

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)